molecular formula C14H20ClN3 B12229133 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

Cat. No.: B12229133
M. Wt: 265.78 g/mol
InChI Key: GAAHHDIFTFCNJO-UHFFFAOYSA-N
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Description

1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride is a chemical compound that belongs to the class of substituted pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Reductive amination: The resulting alkylated pyrazole is subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-2-9-17-10-8-14(16-17)12-15-11-13-6-4-3-5-7-13;/h3-8,10,15H,2,9,11-12H2,1H3;1H

InChI Key

GAAHHDIFTFCNJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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